molecular formula C24H36N2O5 B6052965 1-[5-[[(2,6-Dimethoxyphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol

1-[5-[[(2,6-Dimethoxyphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol

Cat. No.: B6052965
M. Wt: 432.6 g/mol
InChI Key: IEWJXBNEYDEXIQ-UHFFFAOYSA-N
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Description

1-[5-[[(2,6-Dimethoxyphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features multiple functional groups, including methoxy, amino, and phenoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[[(2,6-Dimethoxyphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2,6-dimethoxybenzaldehyde with methylamine to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Etherification: The amine is then reacted with 2-methoxyphenol in the presence of a base, such as potassium carbonate, to form the ether linkage.

    Final coupling: The final step involves the coupling of the intermediate with 3-[methyl(propan-2-yl)amino]propan-2-ol under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-[[(2,6-Dimethoxyphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amino groups can yield secondary or tertiary amines.

Scientific Research Applications

1-[5-[[(2,6-Dimethoxyphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its multiple functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[5-[[(2,6-Dimethoxyphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the amino groups can form hydrogen bonds with active site residues, while the methoxy groups can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Formoterol: A compound with a similar structure, used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

    Salmeterol: Another bronchodilator with structural similarities, used for long-term management of asthma and COPD.

Uniqueness

1-[5-[[(2,6-Dimethoxyphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[5-[[(2,6-dimethoxyphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O5/c1-17(2)26(3)15-19(27)16-31-24-12-18(10-11-23(24)30-6)13-25-14-20-21(28-4)8-7-9-22(20)29-5/h7-12,17,19,25,27H,13-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWJXBNEYDEXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC(COC1=C(C=CC(=C1)CNCC2=C(C=CC=C2OC)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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